molecular formula C16H13N5O B12919852 6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine CAS No. 920529-82-4

6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine

Cat. No.: B12919852
CAS No.: 920529-82-4
M. Wt: 291.31 g/mol
InChI Key: NSICLIPHKWRCMT-UHFFFAOYSA-N
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Description

6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine is a heterocyclic compound that features a fused imidazo[1,2-A]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine typically involves multi-step reactions starting from readily available precursors. Common synthetic strategies include:

    Condensation Reactions: These reactions involve the condensation of appropriate aldehydes or ketones with amines to form the imidazo[1,2-A]pyrazine core.

    Cyclization Reactions: Intramolecular cyclization reactions are employed to form the fused ring system.

    Functional Group Transformations: Various functional group transformations, such as halogenation, nitration, and reduction, are used to introduce the furan and pyridine moieties.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-A]pyridines: These compounds share a similar fused ring system and are known for their diverse biological activities.

    Furan-containing Compounds:

    Pyridine Derivatives: Pyridine-containing compounds are widely studied for their pharmacological properties.

Uniqueness

6-(Furan-3-YL)-N-(pyridin-4-ylmethyl)imidazo[1,2-A]pyrazin-8-amine is unique due to its specific combination of the imidazo[1,2-A]pyrazine core with furan and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

920529-82-4

Molecular Formula

C16H13N5O

Molecular Weight

291.31 g/mol

IUPAC Name

6-(furan-3-yl)-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C16H13N5O/c1-4-17-5-2-12(1)9-19-15-16-18-6-7-21(16)10-14(20-15)13-3-8-22-11-13/h1-8,10-11H,9H2,(H,19,20)

InChI Key

NSICLIPHKWRCMT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC2=NC(=CN3C2=NC=C3)C4=COC=C4

Origin of Product

United States

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